5-(difluoromethyl)-2-methylbenzoic acid
Description
5-(Difluoromethyl)-2-methylbenzoic acid: is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a difluoromethyl group (-CF₂H) attached to the benzene ring, along with a methyl group (-CH₃) at the ortho position relative to the carboxylic acid group (-COOH). This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
CAS No. |
1782365-56-3 |
|---|---|
Molecular Formula |
C9H8F2O2 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediate Halogenated Precursors
The process begins with reacting 2-methylhalobenzene (e.g., 2-methylchlorobenzene) with 1,2,3-triazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and an organic solvent such as toluene or DMF. This step forms a triazole-substituted intermediate (Compound I) with yields exceeding 70%. Subsequent halogenation using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in dichloroethane introduces a halogen atom at the 5-position, yielding Compound II.
Cyanide Substitution and Hydrolysis
Compound II undergoes nucleophilic aromatic substitution with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 110–130°C for 10–12 hours, replacing the halogen with a cyano group. Acidic hydrolysis (e.g., HCl/H₂SO₄) then converts the nitrile to a carboxylic acid, followed by silica gel chromatography to isolate 5-(difluoromethyl)-2-methylbenzoic acid. Total yields for this route approximate 50–60%.
Radical Decarboxylative Difluoromethylation
Recent advancements in radical chemistry enable direct difluoromethylation under metal-free conditions. A 2023 ACS Omega study demonstrates the use of α,α-difluorophenylacetic acid as a difluoromethyl source.
Reaction Mechanism and Conditions
In this method, 2-methylbenzoic acid derivatives react with α,α-difluorophenylacetic acid in dimethyl sulfoxide (DMSO) using ammonium persulfate ((NH₄)₂S₂O₈) as an oxidant. The reaction proceeds via a radical cascade:
-
Decarboxylation : α,α-Difluorophenylacetic acid loses CO₂, generating a difluoromethyl radical (- CF₂H).
-
Radical Addition : The - CF₂H radical adds to the aromatic ring’s 5-position, forming a benzyl radical intermediate.
-
Oxidation and Deprotonation : The intermediate undergoes single-electron transfer (SET) oxidation to a carbocation, followed by deprotonation to yield the final product.
Scope and Performance
This method tolerates electron-donating (-CH₃, -OCH₃) and electron-withdrawing (-NO₂, -CF₃) substituents on the benzene ring. Yields range from 56% to 87%, with steric hindrance from ortho-substituents reducing efficiency. For example:
| Substrate | Yield (%) | Conditions |
|---|---|---|
| 2-Methylbenzoic acid | 87 | DMSO, (NH₄)₂S₂O₈, 80°C, 8h |
| 2-Methyl-5-nitrobenzoic acid | 62 | DMSO, (NH₄)₂S₂O₈, 80°C, 10h |
Halogenation-Fluorination Sequences
Electrophilic Fluorination
A two-step approach involves:
-
Bromination : Treating 2-methylbenzoic acid with bromine (Br₂) in acetic acid at 50°C introduces a bromine atom at the 5-position.
-
Halogen Exchange : Reacting 5-bromo-2-methylbenzoic acid with a fluorinating agent like DAST (diethylaminosulfur trifluoride) substitutes bromine with a difluoromethyl group. This step requires anhydrous conditions and temperatures below 0°C to minimize side reactions.
Limitations
DAST-mediated fluorination often yields mixtures due to incomplete substitution or over-fluorination. Purification via recrystallization (e.g., ethanol/water) improves purity to >95%, but overall yields remain modest (39–52%).
Hydrolysis of Nitrile Precursors
Cyanation and Hydrolysis
5-(Difluoromethyl)-2-methylbenzonitrile, synthesized via palladium-catalyzed cyanation of 5-bromo-2-methylbenzoic acid derivatives, undergoes acidic hydrolysis. Using concentrated HCl at reflux for 24 hours converts the nitrile to the carboxylic acid with 70–75% efficiency.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Palladium-catalyzed coupling | High regioselectivity, scalable | Multi-step, costly catalysts | 50–60 |
| Radical decarboxylation | Metal-free, broad substrate scope | Requires toxic oxidants | 56–87 |
| Halogenation-fluorination | Simple reagents | Low yields, purification challenges | 39–52 |
| Nitrile hydrolysis | High conversion efficiency | Requires harsh acidic conditions | 70–75 |
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
5-(Difluoromethyl)-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes or receptors. The presence of the carboxylic acid group allows for interactions with basic amino acid residues in proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoic acid: Lacks the difluoromethyl group, resulting in different reactivity and properties.
5-(Trifluoromethyl)-2-methylbenzoic acid: Contains a trifluoromethyl group (-CF₃) instead of a difluoromethyl group, leading to variations in chemical behavior and applications.
Uniqueness
The presence of the difluoromethyl group in 5-(difluoromethyl)-2-methylbenzoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in pharmaceutical and industrial applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the difluoromethyl group into 2-methylbenzoic acid derivatives, and how can regioselectivity be controlled?
- Methodological Answer : The difluoromethyl group (CHF₂) can be introduced via nucleophilic substitution or radical-mediated fluorination. For example, in structurally analogous compounds (e.g., 5-(difluoromethoxy)-2-methylbenzoic acid), the difluoromethoxy group is introduced using reagents like chlorodifluoromethane or via halogen exchange reactions . To ensure regioselectivity, directing groups (e.g., methyl at the 2-position) can influence electrophilic substitution patterns. Optimization of reaction conditions (temperature, solvent polarity, and catalyst) is critical. Characterization of intermediates using NMR (¹⁹F and ¹H) and LC-MS is recommended to track regiochemical outcomes .
Q. How can researchers validate the purity and structural identity of 5-(difluoromethyl)-2-methylbenzoic acid?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methyl/difluoromethyl groups (δ 2.3–2.6 ppm for CH₃; δ 5.5–6.5 ppm for CHF₂ splitting patterns).
- ¹⁹F NMR : Confirm difluoromethyl presence (δ -110 to -130 ppm for CHF₂).
- HRMS : Verify molecular ion ([M-H]⁻ at m/z 215.04 for C₉H₇F₂O₂).
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. Which solvents are suitable for solubility studies of 5-(difluoromethyl)-2-methylbenzoic acid, and how do structural analogs inform these choices?
- Methodological Answer : For 2-methylbenzoic acid derivatives, solubility trends in alcohols (ethanol, 1-propanol), ethers (THF), and esters (ethyl acetate) correlate with solvent polarity and hydrogen-bonding capacity . A predictive approach using the Abraham solvation model (parameters: S = 0.840, A = 0.420, B = 0.440) can estimate logP and solubility in untested solvents . Experimental validation via gravimetric or UV-spectrophotometric methods is advised.
Advanced Research Questions
Q. How do steric and electronic effects of the difluoromethyl group influence reactivity in cross-coupling or derivatization reactions?
- Methodological Answer : The electron-withdrawing nature of CHF₂ reduces electron density on the aromatic ring, slowing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS) at meta/para positions. Steric hindrance from the methyl group at the 2-position directs reactions to the 5-position. For example, in Suzuki-Miyaura couplings, Pd catalysts with bulky ligands (e.g., SPhos) improve yields by mitigating steric clashes . Computational studies (DFT) can map charge distribution and predict reactive sites .
Q. How can computational models resolve discrepancies in reported solubility or partition coefficients of fluorinated benzoic acids?
- Methodological Answer : Apply the Abraham solvation model with experimentally derived descriptors (E = 0.730, S = 0.840) to predict logP and solubility in biphasic systems. For 2-methylbenzoic acid, this model achieved a standard deviation of ±0.08 log units . Molecular dynamics (MD) simulations can further explore solvation shells in polar vs. nonpolar solvents. Discrepancies in literature data often arise from impurities or measurement techniques (e.g., shake-flask vs. chromatographic methods), necessitating standardized protocols .
Q. What strategies address conflicting bioactivity data in SAR studies of 5-(difluoromethyl)-2-methylbenzoic acid derivatives?
- Methodological Answer : Systematic SAR studies should:
- Vary substituents : Compare analogs like 5-fluoro-2-methylbenzoic acid (lacking CHF₂) to isolate CHF₂’s contribution .
- Use orthogonal assays : Validate enzyme inhibition (e.g., COX-2) via fluorescence polarization and ITC to confirm binding constants.
- Control crystallography : Resolve X-ray structures of target-ligand complexes to identify key interactions (e.g., CHF₂’s role in hydrophobic pockets) .
- Apply multivariate analysis : Use PCA or PLS to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
